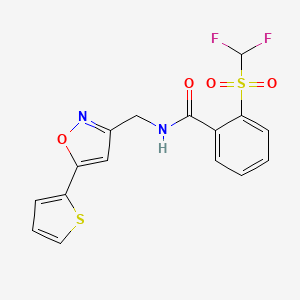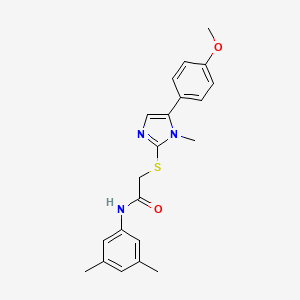![molecular formula C17H16F3N3O2 B2362478 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluorométhoxy)phényl)méthanone CAS No. 2034555-99-0](/img/structure/B2362478.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluorométhoxy)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone:
Applications De Recherche Scientifique
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : In biological research, it's studied for its potential interactions with enzymes and proteins, making it a candidate for enzyme inhibition studies.
Medicine: : The compound is explored for its potential therapeutic properties, particularly its interactions with biological targets that are implicated in diseases.
Industry: : Used in material science for developing new materials with specific properties, such as increased thermal stability or enhanced conductivity.
Mécanisme D'action
Biochemical Pathways
Compounds with similar structures have been involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, such as modulating protein activity, altering cellular signaling, and affecting gene expression .
Analyse Biochimique
Biochemical Properties
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone plays a significant role in biochemical reactions, particularly as a negative allosteric modulator of mGluR2 . mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is key to several brain functions . The compound interacts with mGluR2, modulating its activity and influencing various biochemical processes .
Cellular Effects
The effects of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone on cells are primarily mediated through its interaction with mGluR2 . By acting as a negative allosteric modulator, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone involves binding to the mGluR2 receptor . This binding results in the modulation of the receptor’s activity, leading to changes in gene expression and impacts on various cellular and molecular processes .
Temporal Effects in Laboratory Settings
Its role as a negative allosteric modulator suggests that it may have long-term effects on cellular function, potentially influencing the stability and degradation of mGluR2 .
Dosage Effects in Animal Models
The effects of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone in animal models are likely to vary with dosage. While specific dosage effects have not been detailed in the literature, it is plausible that different dosages could result in varying degrees of mGluR2 modulation .
Metabolic Pathways
Given its role as a modulator of mGluR2, it is likely that it interacts with enzymes or cofactors associated with this receptor .
Transport and Distribution
Given its molecular structure and its known interactions with mGluR2, it is likely that it is transported to areas of the cell where this receptor is present .
Subcellular Localization
The subcellular localization of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone is likely to be influenced by its interaction with mGluR2 . As mGluR2 is a membrane-bound receptor, the compound is likely to be localized at the cell membrane where it can exert its modulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization of the core with the cyclopropyl and phenyl groups. The reaction conditions often include controlled temperatures, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow synthesis are employed to increase efficiency and scalability. These methods allow for precise control over reaction parameters, reducing waste and improving the overall sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Reaction with oxidizing agents leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyrazine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide.
Major Products
Major products from these reactions include various oxidized or reduced derivatives, as well as substituted analogs that can further enhance the compound’s utility in research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one)
4-(trifluoromethoxy)benzoic acid
pyrazolo[1,5-a]pyrazin-5-yl phenylmethanone
Uniqueness
Compared to other similar compounds, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone exhibits a unique combination of the pyrazolo[1,5-a]pyrazin core with the trifluoromethoxyphenyl group, giving it distinct chemical and biological properties that make it a valuable tool in various research and industrial applications.
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)25-14-5-3-12(4-6-14)16(24)22-7-8-23-13(10-22)9-15(21-23)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFUBHQDVINAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2362399.png)


![N-(2,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

